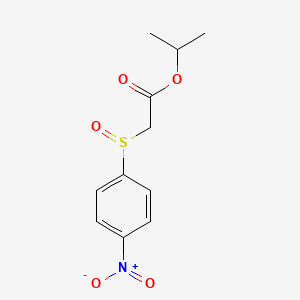
9H-Purine-2,6-diamine, N2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine-2,6-diamine, N2-phenyl- is a derivative of purine, a heterocyclic aromatic organic compound This compound is characterized by the presence of a phenyl group attached to the nitrogen atom at the 2-position of the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-2,6-diamine, N2-phenyl- typically involves the reaction of 2,6-diaminopurine with a phenylating agent under controlled conditions. One common method includes the use of phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
9H-Purine-2,6-diamine, N2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
9H-Purine-2,6-diamine, N2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting enzymes involved in nucleotide synthesis.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily by inhibiting folate-dependent enzymes such as dihydrofolate reductase (DHFR), thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase (AICARFT). By inhibiting these enzymes, it disrupts the synthesis of DNA nucleotides, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminopurine: Lacks the phenyl group, making it less lipophilic.
8-Phenyl-2,6-diaminopurine: Similar structure but with the phenyl group at the 8-position.
N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(4-morpholin-4-ylmethylphenyl)-9H-purine-2,6-diamine: A more complex derivative with additional substituents.
Uniqueness
9H-Purine-2,6-diamine, N2-phenyl- is unique due to its specific substitution pattern, which enhances its lipophilicity and ability to passively diffuse into cells. This property makes it a potent inhibitor of folate-dependent enzymes and a promising candidate for anticancer therapy .
Properties
CAS No. |
81613-41-4 |
|---|---|
Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2-N-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C11H10N6/c12-9-8-10(14-6-13-8)17-11(16-9)15-7-4-2-1-3-5-7/h1-6H,(H4,12,13,14,15,16,17) |
InChI Key |
UZDUTNNGXUWATH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N=CN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


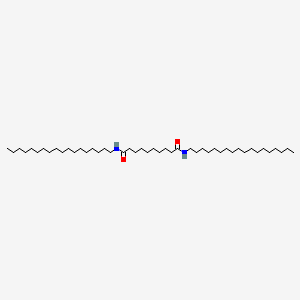
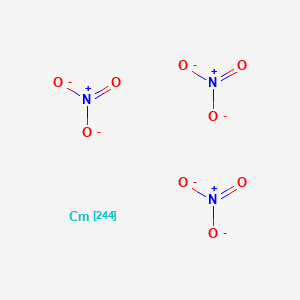
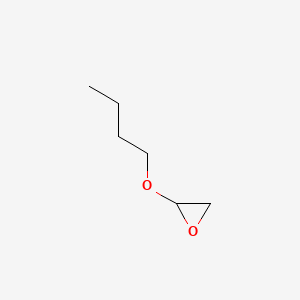

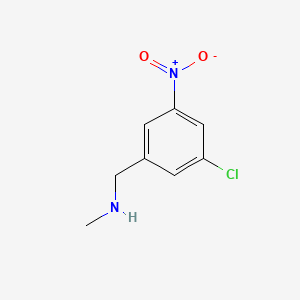
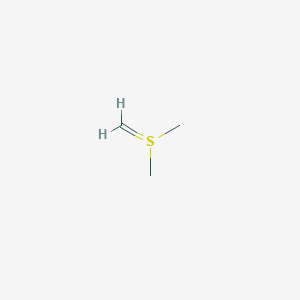
![4-Bromo-7-(4-(2-pivalamidoethyl)piperidin-1-yl)thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B15176299.png)
